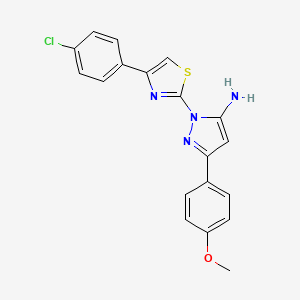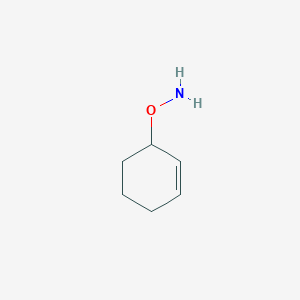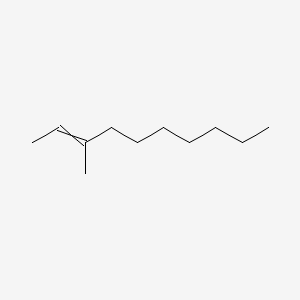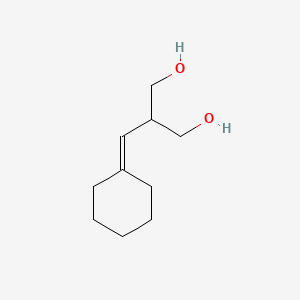
1,3-Propanediol, 2-(cyclohexylidenemethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-(cyclohexylidenemethyl)- is an organic compound with the molecular formula C10H18O2 It is a derivative of 1,3-propanediol, where one of the hydrogen atoms is replaced by a cyclohexylidenemethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-(cyclohexylidenemethyl)- can be synthesized through several methods. One common approach involves the catalytic hydrogenation of glycerol to produce 1,3-propanediol, which is then reacted with cyclohexylidenemethyl chloride under basic conditions to yield the desired compound . Another method involves the hydrogenation of hydroxypropionaldehyde, which is obtained from acrolein, in the presence of a fixed-bed or suspension hydrogenation catalyst .
Industrial Production Methods
Industrial production of 1,3-propanediol, 2-(cyclohexylidenemethyl)- typically involves large-scale catalytic hydrogenation processes. These processes use transition metal catalysts such as copper, nickel, and cobalt, or noble metal catalysts like ruthenium, platinum, iridium, and silver . The reaction conditions are carefully controlled to optimize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-(cyclohexylidenemethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require nucleophiles such as halides or amines under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3-propanediol, 2-(cyclohexylidenemethyl)- can yield cyclohexylidenemethyl aldehyde or cyclohexylidenemethyl carboxylic acid, while reduction can produce cyclohexylidenemethyl alcohol .
Scientific Research Applications
1,3-Propanediol, 2-(cyclohexylidenemethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, adhesives, coatings, and other industrial products
Mechanism of Action
The mechanism of action of 1,3-propanediol, 2-(cyclohexylidenemethyl)- involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The compound’s effects are mediated through its interactions with proteins, nucleic acids, and other biomolecules .
Comparison with Similar Compounds
1,3-Propanediol, 2-(cyclohexylidenemethyl)- can be compared with other similar compounds, such as:
1,3-Propanediol: A simpler diol with the formula C3H8O2, used in the production of polymers and as a solvent.
2-Methyl-1,3-propanediol: A derivative with a methyl group, used in the synthesis of various chemicals.
1,2-Propanediol:
Properties
CAS No. |
77192-46-2 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(cyclohexylidenemethyl)propane-1,3-diol |
InChI |
InChI=1S/C10H18O2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h6,10-12H,1-5,7-8H2 |
InChI Key |
RXZDGSTUBHYHQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC(CO)CO)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Chlorophenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14438316.png)
![3-[(4-Hydroxybutyl)(nitroso)amino]propanoic acid](/img/structure/B14438318.png)
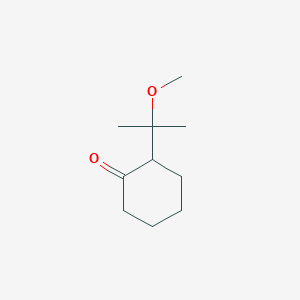
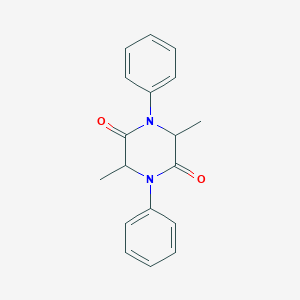
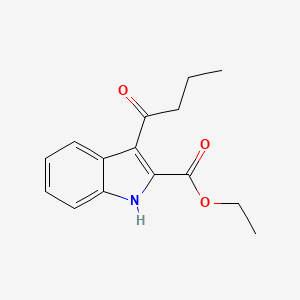
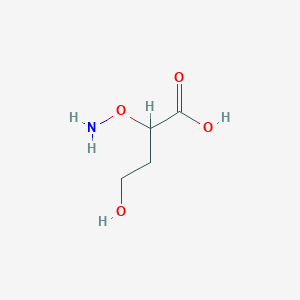
![4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14438369.png)
![diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14438383.png)
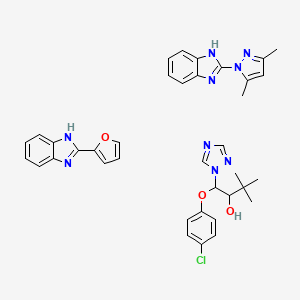
![2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14438404.png)
![6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole](/img/structure/B14438412.png)
